molecular formula C20H19N7O3 B2711954 3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine CAS No. 2202173-54-2

3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine

Cat. No. B2711954
CAS RN: 2202173-54-2
M. Wt: 405.418
InChI Key: BYBAPWWSCCJSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound that contains a triazolopyridazine nucleus . It’s part of a series of bivalent bromodomain and extraterminal inhibitors . The compound has been optimized for BRD4 potency and physical properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process can be complex and requires careful optimization to achieve the desired product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyridazine nucleus, which contains two carbon and three nitrogen atoms . This nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Antihistaminic Activity and Eosinophil Infiltration Inhibition

  • A study by Gyoten et al. (2003) synthesized a series of compounds, including those with structural similarities to the chemical , demonstrating potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds are considered potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis. The findings indicate the relevance of such compounds in treating allergic reactions and inflammation (Gyoten et al., 2003).

Antimicrobial and Antifungal Activity

  • Research by Suresh et al. (2016) on derivatives of this chemical structure showed significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antidiabetic Applications

  • Bindu et al. (2019) investigated a family of triazolo-pyridazine-6-yl-substituted piperazines, similar in structure, for their potential as anti-diabetic medications. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, which is crucial in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Cancer Treatment

  • A study by Wang et al. (2015) explored modifications of a similar compound, demonstrating its potential as an anticancer agent with low toxicity. This highlights its possible application in cancer therapy (Wang et al., 2015).

Herbicidal Activity

  • Moran (2003) reported compounds with structural similarities possessing excellent herbicidal activity, suggesting their potential use in agricultural applications (Moran, 2003).

Future Directions

The future directions for this compound could involve further optimization of its synthesis process, exploration of its potential applications in various drug classes, and detailed investigation of its mechanism of action .

properties

IUPAC Name

[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-29-18-5-4-17-22-23-19(27(17)24-18)13-6-9-26(10-7-13)20(28)15-11-16(30-25-15)14-3-2-8-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBAPWWSCCJSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine

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